molecular formula C14H17N5O B512489 N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 293323-98-5

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B512489
CAS No.: 293323-98-5
M. Wt: 271.32g/mol
InChI Key: AOWZSJXCNCKJCN-OQLLNIDSSA-N
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Description

N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to a pyrazole ring with a carbohydrazide functional group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: By inhibiting specific enzymes, the compound can affect metabolic pathways, leading to changes in cellular processes such as glucose metabolism and oxidative stress response.

Comparison with Similar Compounds

N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the pyrazole ring and carbohydrazide functional group in N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-13(17-16-10)14(20)18-15-9-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17)(H,18,20)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWZSJXCNCKJCN-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
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N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Customer
Q & A

Q1: What structural information about the compound is revealed through the research?

A1: The research utilizes X-ray diffraction to determine the crystal structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide []. This provides valuable insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and conformation. Additionally, the study employs vibrational spectroscopy techniques like infrared (IR) and Raman spectroscopy to identify characteristic functional groups present in the compound []. These spectroscopic data complement the X-ray structure and contribute to a comprehensive understanding of the molecule's structural features.

Q2: How does the research utilize computational chemistry to study the compound?

A2: The research employs Density Functional Theory (DFT) calculations to gain a deeper understanding of the electronic structure and properties of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide []. DFT calculations can provide insights into molecular orbitals, electron density distribution, and vibrational frequencies, further supporting the interpretation of experimental spectroscopic data. Furthermore, the research likely uses molecular docking simulations to predict the potential binding interactions of the compound with biological targets, which can provide valuable information for understanding its potential biological activity and guiding further experimental investigations [].

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